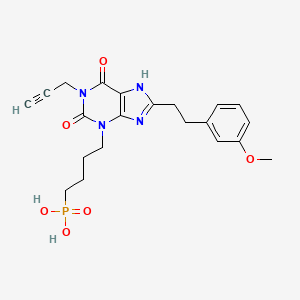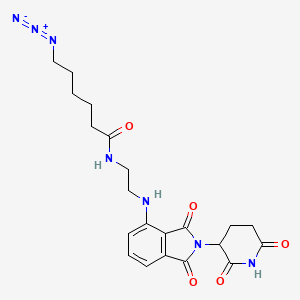
Pomalidomide-C2-amide-C5-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C2-amide-C5-azide: is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is used in the synthesis of efficient PROTAC (proteolysis-targeting chimeras) molecules targeting CDK9, enhancing antiproliferative activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide derivatives, including Pomalidomide-C2-amide-C5-azide, involves several steps. One common method is the alkylation of the aromatic amine, which generally suffers from low nucleophilicity and poor chemoselectivity . Another approach is the acylation of the aromatic amine, which provides pomalidomide derivatives but adds additional polar surface area and a hydrogen bond acceptor .
Industrial Production Methods: Industrial production methods for pomalidomide derivatives often involve multi-step continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient processes . The process typically includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione or its salt in the presence of a coupling agent and a suitable solvent .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C2-amide-C5-azide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The chemical reactions for synthesizing and isolating pomalidomide derivatives occur in the temperature range from ambient to 80°C. A wide range of organic solvents of different polarities are used .
Major Products Formed: The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degrader libraries .
Scientific Research Applications
Pomalidomide-C2-amide-C5-azide has several scientific research applications, including:
Mechanism of Action
Pomalidomide-C2-amide-C5-azide exerts its effects by binding to the E3 ligase cereblon (CRBN) and redirecting its ability to signal for protein degradation towards neosubstrates . This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect . The compound also inhibits the proliferation and induces apoptosis of various tumor cells .
Comparison with Similar Compounds
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Thalidomide: A precursor to pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma and other cancers.
Uniqueness: Pomalidomide-C2-amide-C5-azide is unique due to its enhanced antiproliferative activity and its use in the synthesis of efficient PROTAC molecules targeting CDK9 . This makes it a valuable compound in both scientific research and medical applications.
Properties
Molecular Formula |
C21H25N7O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-azido-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C21H25N7O5/c22-27-25-10-3-1-2-7-16(29)24-12-11-23-14-6-4-5-13-18(14)21(33)28(20(13)32)15-8-9-17(30)26-19(15)31/h4-6,15,23H,1-3,7-12H2,(H,24,29)(H,26,30,31) |
InChI Key |
AELRNHCDGIHEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
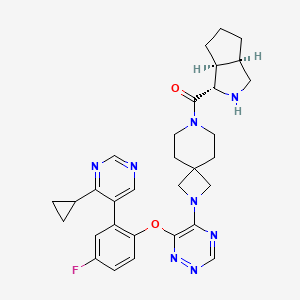
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
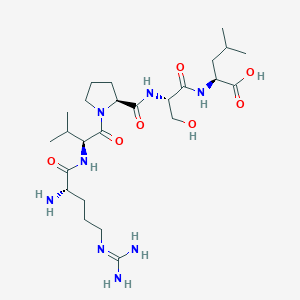
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)


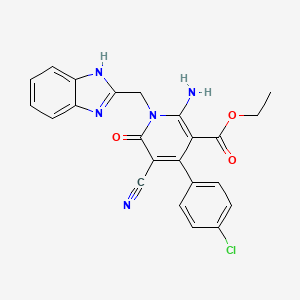
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
